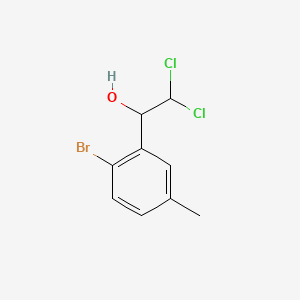

1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol

Description

1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol (CAS: 90434-14-3) is a brominated aromatic compound featuring a dichloroethanol moiety attached to a substituted phenyl ring. It is synthesized via organometallic reactions involving aryl Grignard or lithium reagents with dichloroacetic aldehyde derivatives, as inferred from methods for analogous compounds . This compound is commercially available at 95% purity, indicating its relevance in research and industrial applications, though specific synthetic protocols remain proprietary . Its structure combines halogenated (Br, Cl) and methyl substituents, which likely influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H9BrCl2O |

|---|---|

Molecular Weight |

283.97 g/mol |

IUPAC Name |

1-(2-bromo-5-methylphenyl)-2,2-dichloroethanol |

InChI |

InChI=1S/C9H9BrCl2O/c1-5-2-3-7(10)6(4-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |

InChI Key |

UVAWNMNGWFTKPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(C(Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the bromination of 5-methylphenyl followed by the introduction of dichloroethanol groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The compound can be reduced to remove halogen atoms.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehalogenated alcohol.

Scientific Research Applications

1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-5-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its use in medicinal chemistry or as a reagent in organic synthesis.

Comparison with Similar Compounds

Structural Insights :

- Halogen Effects: Bromine in the target compound increases molecular weight and polarizability compared to chlorine in 1-(2-chlorophenyl)-2,2-dichloroethanol. This may enhance lipophilicity and alter metabolic stability .

- Methyl Group Impact : The methyl substituent at position 5 likely sterically hinders electrophilic substitution reactions, differentiating its reactivity from unsubstituted or chloro-substituted analogues .

Comparison with Aliphatic Dichloroethanol Derivatives

2,2-Dichloroethanol (CAS: 598-38-9)

2,2-Dichloroethanol (C₂H₄Cl₂O) is a simpler aliphatic compound lacking aromatic rings. Key differences include:

Metabolic Pathways :

- 2,2-Dichloroethanol is a minor metabolite of 1,1-dichloroethane, undergoing CYP2E1-mediated oxidation to toxic dichloroacetic acid . The aromatic derivative’s metabolism remains unstudied but may involve dehalogenation or hydroxylation at the benzylic position.

Pharmacological and Industrial Relevance

Mitotane and Dicofol Derivatives

- Dicofol Metabolites: Residues like 1-(2-chlorophenyl)-1-(4′-chlorophenyl)-2,2-dichloroethanol (FW 152) underscore the environmental impact of chlorinated analogues, necessitating comparative toxicity studies for brominated variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.